AZD-8529 mesylate
Vue d'ensemble
Description
AZD-8529 mesylate is a potent, highly selective, and orally bioavailable positive allosteric modulator of mGluR2 . It potentiates the effects of glutamate on mGluR2 with an EC50 of 195nM . It has been administered at single doses of up to 310mg and repeated doses up to 250mg once daily for 15 days in healthy human volunteers .
Molecular Structure Analysis
The molecular formula of AZD-8529 mesylate is C25H28F3N5O6S . Its exact mass is 487.18 and its molecular weight is 583.58 .Physical And Chemical Properties Analysis
AZD-8529 mesylate is a solid, white to off-white compound . It is soluble in DMSO at a concentration of 41.67 mg/mL .Applications De Recherche Scientifique
1. Mechanisms of Drug Resistance
- AZD-8529 mesylate has been studied in the context of acquired drug resistance in cancer treatment. For instance, in the case of osimertinib (a drug designed for T790M mutation in cancer patients), research has shown that resistance can develop through the BRAF pathway. AZD-8529 mesylate, in combination with osimertinib, has demonstrated effectiveness against this resistance (Ho et al., 2017).
2. Potential in Cancer Treatment
- Research indicates that AZD-8529 mesylate, particularly when combined with other agents, shows promise in treating various forms of cancer. For instance, studies have found that combining AZD-8529 mesylate with other inhibitors (such as MEK inhibitors) can effectively overcome resistance in non-small cell lung cancer (NSCLC) cells (Shi et al., 2017).
3. Implications in Cellular Pathways
- AZD-8529 mesylate has been involved in studies related to cellular signaling pathways. For instance, research has shown that resistance to AZD-8529 mesylate in NSCLC can occur through alterations in the ERK signaling pathway, indicating a complex interplay between drug action and cellular responses (Ku et al., 2018).
4. Drug Synthesis and Optimization
- The synthesis and optimization of AZD-8529 mesylate have been subjects of research, contributing to the development of more efficient production methods. This includes the exploration of new synthetic pathways and optimization using automated flow reactors (Holmes et al., 2016).
Mécanisme D'action
Safety and Hazards
AZD-8529 mesylate has been administered at single doses of up to 310mg and repeated doses up to 250mg once daily for 15 days in healthy human volunteers . Adverse events noted were mild and included headache and gastrointestinal upsets . In patients with schizophrenia, AZD-8529 has been administered at a dose of 40mg every second day for 28 days . The most common adverse events were headache, schizophrenia, and dyspepsia .
Orientations Futures
The preclinical safety findings prompt the careful monitoring for effects on reproductive organs, eyes (slit lamp), and liver in future clinical studies of >3 weeks duration . Preclinical reprotoxicology data are available and have not identified any specific risks .
Relevant Papers One relevant paper is “The Novel Metabotropic Glutamate Receptor 2 Positive Allosteric Modulator, AZD8529, Decreases Nicotine Self-Administration and Relapse in Squirrel Monkeys” by Justinova Z, et al .
Propriétés
IUPAC Name |
methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N5O3.CH4O3S/c1-15-10-17(22-29-20(30-35-22)14-31-8-6-28-7-9-31)11-18-13-32(23(33)21(15)18)12-16-2-4-19(5-3-16)34-24(25,26)27;1-5(2,3)4/h2-5,10-11,28H,6-9,12-14H2,1H3;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHCPVNKPOTCGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)N(C2)CC3=CC=C(C=C3)OC(F)(F)F)C4=NC(=NO4)CN5CCNCC5.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F3N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1314217-69-0 | |
Record name | AZD-8529 mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1314217690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-8529 MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29K1DH0MV7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.